![molecular formula C19H38O11P2 B1246055 Dioctanoylglycerol pyrophosphate](/img/structure/B1246055.png)
Dioctanoylglycerol pyrophosphate
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Overview
Description
1,2-dioctanoyl-sn-glycerol 3-diphosphate is a 1,2-diacyl-sn-glycerol 3-diphosphate in which both of the phosphatidyl acyl groups are specified as octanoyl. It is a 1,2-diacyl-sn-glycerol 3-diphosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycerol 3-diphosphate(3-).
Scientific Research Applications
Interaction with Cellular Signaling and LPA Receptors
- Dioctanoylglycerol pyrophosphate (DGPP) is recognized for its role in cellular signaling processes. In mammalian cells, DGPP 8:0 (a form of DGPP) does not antagonize lysophosphatidic acid (LPA) dependent activation of ERK(1/2) MAP kinases but stimulates them. This effect is independent of G protein activation and involves PKC, Raf, and MEK pathways. DGPP 8:0's influence on ERK(1/2) is linked to its dephosphorylation by lipid phosphate phosphatases, particularly LPP1, altering cellular signaling processes (Violet, Billon-Denis, & Robin, 2012).
Antagonistic Properties and Receptor Selectivity
- DGPP, specifically in the form of dioctylglycerol pyrophosphate, exhibits selective antagonistic properties towards LPA receptors, particularly LPA(1) and LPA(3), but not LPA(2). It inhibits cellular responses to LPA in various cell types without affecting other G protein-coupled receptor ligands, indicating its receptor subtype-specificity (Fischer et al., 2001).
Impact on Ion Channels and Cellular Function
- DGPP has been observed to directly affect ion channels in cells. For example, 1,2-dioctanoyl-sn-glycerol (DiC8), a form of DGPP, significantly decreases the voltage-dependent slow Ca2+ current in rat myometrial cells. This effect is independent of protein kinase C (PKC) activation and suggests that DGPP can directly influence cellular functionalities, such as ion channel regulation (Kusaka & Sperelakis, 1995).
Role in Electrostatic Interactions with Proteins
- The electrostatic interactions of DGPP, particularly how its anionic phospholipid nature impacts the binding with positively charged proteins and ions, are crucial in understanding its function in stress responses and cellular signaling. DGPP's unique charge and shape influence its interaction with proteins and membrane dynamics (Graber et al., 2022).
Applications in Molecular Sensing and Detection
- DGPP and its analogues have been utilized in the development of molecular sensors, particularly for the detection of pyrophosphate (PPi). These sensors have applications in diagnosing diseases, including cancer, and in monitoring intracellular processes. The ability to detect PPi in live cells can offer insights into metabolic processes and disease progression (Anbu et al., 2021).
properties
Product Name |
Dioctanoylglycerol pyrophosphate |
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Molecular Formula |
C19H38O11P2 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C19H38O11P2/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24)/t17-/m1/s1 |
InChI Key |
MBDSUZSCJLRKPC-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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